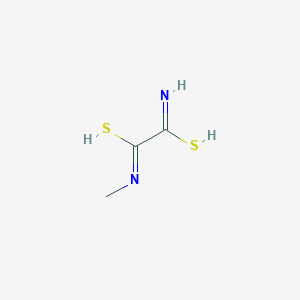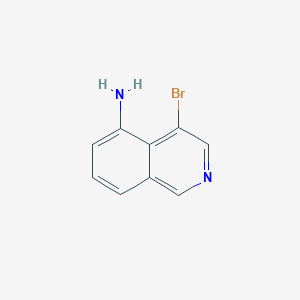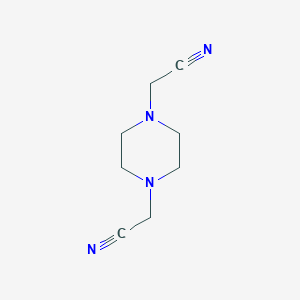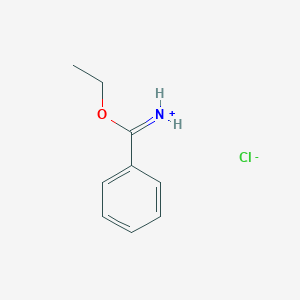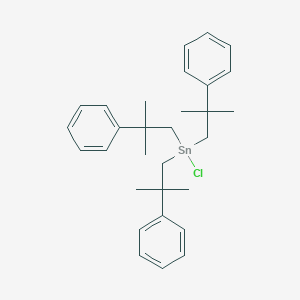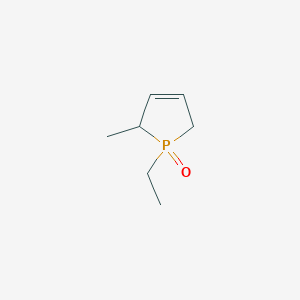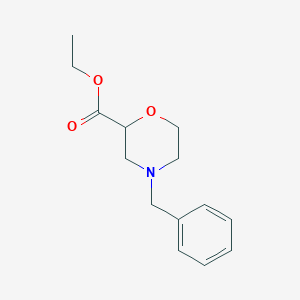
Ethyl 4-benzylmorpholine-2-carboxylate
Descripción general
Descripción
Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound with the molecular formula C14H19NO3. It is a racemic mixture used as an analog for reboxetine, a drug approved by the FDA. This compound has shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine .
Mecanismo De Acción
Target of Action
Ethyl 4-benzylmorpholine-2-carboxylate (EBC) is primarily used as an analog for reboxetine . Its primary targets are the norepinephrine and dopamine transporters , where it inhibits the reuptake of these neurotransmitters . It also has been found to be stereoselectively active in inhibiting serotonin reuptake .
Mode of Action
EBC interacts with its targets by binding to the transporter proteins, thereby inhibiting the reuptake of norepinephrine, dopamine, and serotonin . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Result of Action
The result of EBC’s action is an increase in the synaptic concentrations of norepinephrine, dopamine, and serotonin . This can lead to enhanced neurotransmission in the catecholaminergic and serotonergic pathways, potentially affecting mood, cognition, reward, appetite, and sleep.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-benzylmorpholine-2-carboxylate has been shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . It has also been found to be stereoselectively active in inhibiting serotonin reuptake .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the reuptake of norepinephrine and dopamine . This can influence cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the reuptake of norepinephrine and dopamine . This inhibition is stereoselective, meaning it preferentially affects one enantiomer over the other .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification. Specifically, morpholine is reacted with benzyl bromide under basic conditions to obtain benzylated morpholine. This intermediate is then esterified to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-benzylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of morpholine derivatives.
Biology: Investigated for its potential effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.
Comparación Con Compuestos Similares
Reboxetine: An FDA-approved drug used to treat depression by inhibiting norepinephrine reuptake.
Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.
Atomoxetine: A selective norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).
Uniqueness: Ethyl 4-benzylmorpholine-2-carboxylate is unique due to its higher potency in inhibiting norepinephrine and dopamine reuptake compared to reboxetine. Additionally, its stereoselective activity in inhibiting serotonin reuptake adds to its distinct pharmacological profile .
Propiedades
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-32-1, 107904-08-5 | |
| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
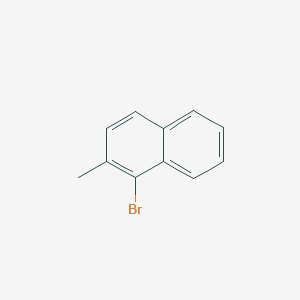
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
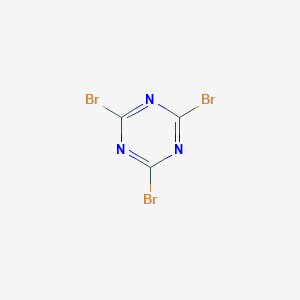
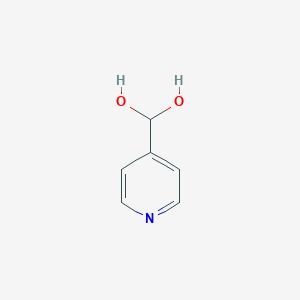
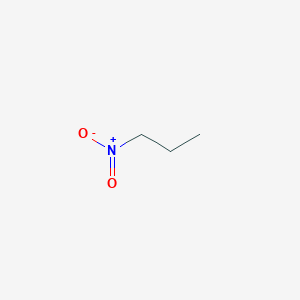
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

